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Compound of Interest

Compound Name: 4-Bromo-2-nitrobenzaldehyde

Cat. No.: B1297750 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

structural elucidation of 4-Bromo-2-nitrobenzaldehyde through Nuclear Magnetic Resonance

(NMR) spectroscopy, with a comparative analysis against structurally related alternatives.

This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-Bromo-2-
nitrobenzaldehyde, a key aromatic building block in organic synthesis. The interpretation of its

spectral features is presented alongside a comparative study with benzaldehyde, 4-

bromobenzaldehyde, and 2-nitrobenzaldehyde. This juxtaposition allows for a deeper

understanding of the influence of bromo and nitro substituents on the chemical environment of

the aromatic ring and the aldehyde functionality.

¹H and ¹³C NMR Spectral Data Comparison
The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 4-Bromo-
2-nitrobenzaldehyde and its selected analogues. Chemical shifts (δ) are reported in parts per

million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Spectral Data Comparison (Solvent: CDCl₃)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1297750?utm_src=pdf-interest
https://www.benchchem.com/product/b1297750?utm_src=pdf-body
https://www.benchchem.com/product/b1297750?utm_src=pdf-body
https://www.benchchem.com/product/b1297750?utm_src=pdf-body
https://www.benchchem.com/product/b1297750?utm_src=pdf-body
https://www.benchchem.com/product/b1297750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1297750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Aldehyde Proton (CHO) δ
(ppm), Multiplicity

Aromatic Protons δ (ppm),
Multiplicity, J (Hz)

4-Bromo-2-nitrobenzaldehyde 10.42 (s, 1H)

8.28 (d, J = 2.0 Hz, 1H, H-3),

8.01 (dd, J = 8.4, 2.0 Hz, 1H,

H-5), 7.78 (d, J = 8.4 Hz, 1H,

H-6)

Benzaldehyde[1][2] 10.01 (s, 1H)

7.86 (d, J = 8.0 Hz, 2H, H-2, H-

6), 7.61 (t, 1H, H-4), 7.51 (t,

2H, H-3, H-5)

4-Bromobenzaldehyde[3][4] 9.99 (s, 1H)

7.82 (d, J = 8.4 Hz, 2H, H-2, H-

6), 7.71 (d, J = 8.4 Hz, 2H, H-

3, H-5)

2-Nitrobenzaldehyde[5] 10.42 (s, 1H)
8.12 (d, 1H), 7.96 (d, 1H), 7.81

(t, 1H), 7.78 (t, 1H)

Table 2: ¹³C NMR Spectral Data Comparison (Solvent: CDCl₃)

Compound
Aldehyde Carbon (CHO) δ
(ppm)

Aromatic Carbons δ (ppm)

4-Bromo-2-nitrobenzaldehyde 187.5

152.3 (C-2), 137.5 (C-5), 134.2

(C-1), 131.8 (C-6), 128.9 (C-4),

125.7 (C-3)

Benzaldehyde[1][6] 192.4
136.4 (C-1), 134.5 (C-4), 129.7

(C-2, C-6), 129.0 (C-3, C-5)

4-Bromobenzaldehyde 191.1
135.2 (C-1), 132.4 (C-3, C-5),

130.9 (C-2, C-6), 129.8 (C-4)

2-Nitrobenzaldehyde[5] 190.0

150.0 (C-2), 134.0 (C-4), 132.5

(C-6), 130.5 (C-5), 128.0 (C-1),

124.0 (C-3)

Experimental Protocol: NMR Spectroscopy
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A standardized protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic

molecules like 4-Bromo-2-nitrobenzaldehyde is outlined below.

1. Sample Preparation:

Weigh approximately 10-20 mg of the solid sample of 4-Bromo-2-nitrobenzaldehyde.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

Ensure complete dissolution by gentle vortexing.

Transfer the solution to a clean, dry 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

The spectra are acquired on a 400 MHz (or higher field) NMR spectrometer equipped with a

broadband probe.

The sample is placed in the spectrometer, and the magnetic field is locked onto the

deuterium signal of the solvent.

Shimming is performed to optimize the magnetic field homogeneity.

For ¹H NMR, a standard single-pulse experiment is used. Key acquisition parameters include

a spectral width of approximately 16 ppm, a 30-degree pulse angle, a relaxation delay of 1-2

seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are accumulated

to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled pulse program (e.g., zgpg30) is employed. A spectral

width of about 240 ppm, a 30-degree pulse angle, and a relaxation delay of 2 seconds are

typical parameters. A larger number of scans (e.g., 1024 or more) is generally required to

obtain adequate signal-to-noise due to the low natural abundance of the ¹³C isotope.

3. Data Processing:

The acquired Free Induction Decay (FID) is subjected to Fourier transformation to generate

the frequency-domain spectrum.
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Phase correction (zero- and first-order) is applied to ensure all peaks have a pure absorption

lineshape.

Baseline correction is performed to obtain a flat baseline.

The chemical shift axis is referenced to the TMS signal at 0.00 ppm for both ¹H and ¹³C

spectra.

For ¹H spectra, signal integration is performed to determine the relative number of protons

corresponding to each resonance.

Logical Workflow for NMR Spectral Analysis
The process of analyzing NMR spectra to elucidate a chemical structure follows a logical

progression, as illustrated in the diagram below.
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Caption: Workflow for NMR Spectral Analysis.
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Interpretation and Comparative Analysis
Aldehyde Proton (¹H NMR): The aldehyde proton of 4-Bromo-2-nitrobenzaldehyde appears

as a sharp singlet at a significantly downfield chemical shift of 10.42 ppm. This pronounced

deshielding is attributed to the strong electron-withdrawing nature of both the ortho-nitro group

and the aldehyde's own carbonyl group. In comparison, the aldehyde proton of benzaldehyde

resonates at 10.01 ppm[1][2]. The presence of a bromine atom at the para position in 4-

bromobenzaldehyde has a minor effect, with the aldehyde proton appearing at 9.99 ppm[3][4].

Interestingly, the aldehyde proton of 2-nitrobenzaldehyde also appears at 10.42 ppm, indicating

that the ortho-nitro group is the dominant factor in deshielding this proton.

Aromatic Protons (¹H NMR): The aromatic region of 4-Bromo-2-nitrobenzaldehyde displays

three distinct signals, consistent with its trisubstituted pattern. The proton at the 3-position (H-

3), situated between the nitro and aldehyde groups, is the most deshielded, appearing as a

doublet at 8.28 ppm with a small meta-coupling constant. The proton at the 5-position (H-5) is

observed as a doublet of doublets at 8.01 ppm, showing both ortho and meta couplings. The

proton at the 6-position (H-6) appears as a doublet at 7.78 ppm due to ortho-coupling with H-5.

This complex splitting pattern is a direct consequence of the unsymmetrical substitution. In

contrast, the more symmetrical benzaldehyde and 4-bromobenzaldehyde exhibit simpler

patterns in their aromatic regions[1][2][3][4].

Aldehyde Carbon (¹³C NMR): The aldehyde carbon of 4-Bromo-2-nitrobenzaldehyde
resonates at approximately 187.5 ppm. This is upfield compared to benzaldehyde (192.4 ppm)

and 4-bromobenzaldehyde (191.1 ppm). The electron-withdrawing nitro group at the ortho

position significantly influences the electronic environment of the aldehyde carbon.

Aromatic Carbons (¹³C NMR): The six aromatic carbons of 4-Bromo-2-nitrobenzaldehyde are

all chemically non-equivalent and give rise to six distinct signals. The carbon bearing the nitro

group (C-2) is significantly deshielded and appears at 152.3 ppm. The other carbon signals are

assigned based on established substituent effects and 2D NMR correlation experiments. The

substitution pattern and the electronic effects of the bromo and nitro groups lead to a unique

fingerprint in the ¹³C NMR spectrum, allowing for unambiguous identification of the compound.

In conclusion, the ¹H and ¹³C NMR spectra of 4-Bromo-2-nitrobenzaldehyde provide detailed

structural information that is readily interpretable through the analysis of chemical shifts,

coupling constants, and splitting patterns. The comparative analysis with related
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benzaldehydes highlights the significant electronic and steric influences of the bromo and nitro

substituents on the magnetic environment of the nuclei within the molecule. This guide serves

as a valuable resource for the accurate identification and characterization of this important

synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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